dl-2-Amino-1-hexanol

Overview

Description

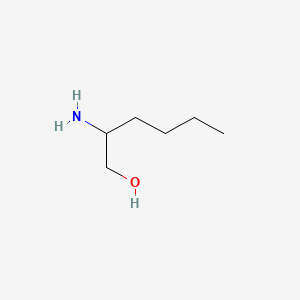

dl-2-Amino-1-hexanol: is an organic compound with the chemical formula C6H15NO . It is a solid, colorless or pale yellow, with a peculiar smell of amino alcohol . This compound is hydrophobic and soluble in water and organic solvents such as alcohols and ethers . It is also hygroscopic, reacting with moisture in the air, which can lead to oxidation or decomposition .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method to synthesize dl-2-Amino-1-hexanol involves the hydrogenation of hydrogen cyanide. In this process, hydrogen cyanide is added to a mixture of cyclohexanone and ammonia water, followed by reduction treatment to obtain the target product . Another method involves using triethylamine in tetrahydrofuran, where this compound is reacted with thiophosgene in dry tetrahydrofuran .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions as described above. The processes are optimized for yield and purity, ensuring the compound meets technical grade standards .

Chemical Reactions Analysis

Types of Reactions: dl-2-Amino-1-hexanol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form primary amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Oximes, nitriles.

Reduction: Primary amines.

Substitution: Halogenated derivatives, esters.

Scientific Research Applications

Organic Synthesis

dl-2-Amino-1-hexanol is a crucial building block in organic synthesis, often serving as a precursor for various bioactive compounds. Its ability to undergo oxidation, reduction, and substitution reactions allows it to participate in creating diverse derivatives.

Medicinal Chemistry

Research indicates that this compound has potential therapeutic applications:

- Neurotransmitter Modulation: Studies have shown that derivatives can enhance neurotransmitter release, suggesting applications in treating mood disorders.

- Bioactive Compound Synthesis: It has been utilized in synthesizing antimicrobial and anti-inflammatory agents.

Industrial Applications

In the industrial sector, this compound is used for:

- Production of Fine Chemicals: Acts as an intermediate in synthesizing agrochemicals and stabilizers.

- Chemical Reactions: Employed as a reagent in various chemical processes due to its reactivity.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing derivatives with significant biological activity. The modifications made to the compound enhanced its efficacy against specific biological targets, showcasing its role as a versatile building block in drug development.

Case Study 2: Therapeutic Potential

In vitro studies revealed that derivatives of this compound could modulate neurotransmitter levels effectively. This finding indicates potential therapeutic applications for treating conditions related to neurotransmitter imbalances.

Mechanism of Action

The mechanism of action of dl-2-Amino-1-hexanol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes, thereby modulating their activity. The compound’s effects are mediated through its amino and hydroxyl functional groups, which participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

2-Amino-1-hexanol: A stereoisomer with similar chemical properties but different spatial arrangement.

2-Amino-4-methylphenol: Another amino alcohol with distinct structural features.

2-Amino-4-nitrophenol: Contains both amino and nitro groups, offering different reactivity.

Uniqueness: dl-2-Amino-1-hexanol is unique due to its specific combination of amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its hydrophobic nature and solubility in various solvents make it versatile for different applications .

Biological Activity

dl-2-Amino-1-hexanol, a six-carbon amino alcohol, has garnered attention in various fields of research due to its biological activity and potential applications in medicinal chemistry. This compound serves as a building block in organic synthesis and is involved in the synthesis of biologically active molecules. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group () and a hydroxyl group () on its carbon chain. The compound can exist in two enantiomeric forms, which may exhibit different biological activities.

Chemical Formula: CHNO

Molecular Weight: 115.20 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Its functional groups enable it to participate in hydrogen bonding, which is crucial for modulating the activity of enzymes and receptors. The compound has been shown to act as a ligand, influencing biochemical pathways relevant to drug development and therapeutic applications.

1. Biochemical Pathways

This compound is utilized in studying biochemical pathways due to its role as a precursor for synthesizing biologically active compounds. It has been investigated for its potential therapeutic properties, including:

- Antioxidant Activity: Studies suggest that amino alcohols can exhibit antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

- Neuroprotective Effects: Research indicates that compounds similar to this compound can protect neuronal cells from damage, potentially aiding in neurodegenerative disease treatment.

2. Pharmaceutical Synthesis

The compound serves as an intermediate in the synthesis of pharmaceuticals, including:

- GABA Receptor Modulators: Compounds derived from amino alcohols have been studied for their effects on gamma-aminobutyric acid (GABA) receptors, which play a crucial role in neurotransmission.

Table 1: Summary of Research Findings on this compound

Biological Activity Studies

Research has indicated that this compound can undergo various chemical reactions that enhance its biological activity:

1. Oxidation and Reduction Reactions

The compound can participate in oxidation and reduction reactions, leading to the formation of derivatives with enhanced biological properties:

- Oxidation: Can yield corresponding oxides that may exhibit different pharmacological activities.

2. Substitution Reactions

The amino or hydroxyl group can be substituted by other functional groups, allowing for the creation of more complex molecules with tailored biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for DL-2-amino-1-hexanol, and how can purity be ensured?

this compound is typically synthesized via reductive amination of 1-hexanol derivatives or through nucleophilic substitution of halogenated hexanols with ammonia. To ensure purity, researchers should employ chromatographic techniques (e.g., silica gel chromatography) and verify enantiomeric composition using chiral HPLC, as the DL-form denotes a racemic mixture. Purity assessment via NMR (e.g., comparing proton integration ratios) and HPLC-MS is critical, given the compound’s technical-grade variability (e.g., 90% purity noted in commercial samples) .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- FT-IR : To identify functional groups (e.g., -NH₂ and -OH stretches between 3300–3500 cm⁻¹) .

- NMR : ¹H and ¹³C NMR to resolve the stereochemistry and confirm the presence of primary amine and alcohol groups.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (117.19 g/mol) and fragmentation patterns .

Q. What are the primary research applications of this compound in organic chemistry?

this compound serves as a chiral building block for synthesizing cyclic amines, poly(ester amide)s, and heterocyclic compounds. Its bifunctional nature (amine and alcohol) enables participation in condensation reactions and coordination chemistry, particularly in catalysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies may arise from variations in stereochemical purity, assay conditions, or solvent effects. To address this:

- Cross-validate synthetic protocols (e.g., ensure enantiomeric ratios via chiral chromatography) .

- Replicate assays under standardized conditions (pH, temperature, solvent polarity) .

- Perform structure-activity relationship (SAR) studies to isolate the active stereoisomer .

Q. What experimental design strategies optimize the enantioselective synthesis of this compound?

Advanced approaches include:

- Catalytic Asymmetric Amination : Use chiral catalysts (e.g., BINAP-metal complexes) to enhance enantiomeric excess (ee).

- Design of Experiments (DOE) : Systematically vary reaction parameters (temperature, catalyst loading, solvent) to maximize yield and ee .

- Kinetic Resolution : Leverage enzymatic or chemical methods to separate enantiomers post-synthesis .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

The compound’s stability is pH-dependent due to protonation of the amine group. In acidic conditions (pH < 4), the amine becomes protonated, reducing nucleophilicity but enhancing solubility. In alkaline media (pH > 10), the alcohol group may deprotonate, altering reactivity. Stability studies should employ UV-Vis spectroscopy or LC-MS to track degradation products under varying conditions .

Q. Methodological Guidance

Q. What steps are critical for validating synthetic yields in this compound preparation?

- Internal Standards : Use deuterated analogs or structurally similar compounds to calibrate quantitative NMR.

- Reproducibility Trials : Conduct triplicate syntheses to assess batch-to-batch variability.

- Byproduct Analysis : Identify side products (e.g., over-reduced amines) via GC-MS or HPLC .

Q. How can researchers mitigate racemization during this compound storage?

Store the compound in inert atmospheres (argon/nitrogen) at low temperatures (−20°C). Avoid protic solvents (e.g., ethanol) that may accelerate racemization. Regular chiral HPLC checks are recommended to monitor enantiomeric integrity .

Q. Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the cytotoxicity of this compound derivatives?

Discrepancies may stem from:

- Cell Line Variability : Test derivatives across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects.

- Impurity Interference : Trace solvents (e.g., DMF) or unreacted precursors in crude samples can skew toxicity assays. Purify compounds to >95% before testing .

Q. How should researchers address inconsistencies in reported melting points or solubility data?

Properties

IUPAC Name |

2-aminohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-2-3-4-6(7)5-8/h6,8H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEOTCPCYHSVTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936891 | |

| Record name | (±)-2-Amino-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5665-74-7, 16397-19-6 | |

| Record name | 1-Hexanol, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005665747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC66899 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (±)-2-Amino-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-Amino-1-hexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.